3-Bromo-2,4,6-trimethylpyridine
Overview
Description
3-Bromo-2,4,6-trimethylpyridine is a chemical compound with the molecular formula C8H10BrN and a molecular weight of 200.08 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code of 3-Bromo-2,4,6-trimethylpyridine is 1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 . This indicates that the molecule consists of a pyridine ring with three methyl groups and one bromine atom attached to it .Physical And Chemical Properties Analysis
3-Bromo-2,4,6-trimethylpyridine is a liquid . It has a density of 0.917 g/mL at 25 °C . The compound is slightly soluble in acetonitrile and chloroform .Scientific Research Applications
Organic Synthesis
2,4,6-Trimethylpyridine is used in organic syntheses, for example, for dehydrohalogenation, by binding the formed hydrogen halides . As a brominated derivative, 3-Bromo-2,4,6-trimethylpyridine could potentially be used in similar reactions where a bromine atom is required.
Preparation of N-acyl Aminocoumarins
2,4,6-Trimethylpyridine has been used in the preparation of a library of N-acyl aminocoumarins bearing low-molecular-weight N-acyl groups . The brominated derivative could potentially be used in similar synthetic pathways.
Tissue Fixative for Electron Microscopy
2,4,6-Trimethylpyridine has been used as a tissue fixative for electron microscopy . It’s possible that the brominated derivative could have similar applications, although further research would be needed to confirm this.
Proteomics Research
3-Bromo-2,4,6-trimethylpyridine is mentioned as a biochemical for proteomics research . This suggests that it could be used in the study of proteins, their structures, and functions.
Solvent for Cleavage of Hindered Esters
2,4,6-Trimethylpyridine has been used as a solvent for the cleavage of hindered esters by anhydrous lithium iodide . The brominated derivative might have similar solvent properties.
Oxidation Reactions
By oxidation of the methyl groups with potassium permanganate, collidinic acid is obtained . It’s possible that 3-Bromo-2,4,6-trimethylpyridine could undergo similar oxidation reactions.
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,4,6-trimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJRNSEQXUVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648817 | |
Record name | 3-Bromo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4,6-trimethylpyridine | |
CAS RN |
23079-73-4 | |
Record name | 3-Bromo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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